molecular formula C28H21B B3338656 3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[ 9H]fluorene] CAS No. 2170533-42-1

3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[ 9H]fluorene]

Cat. No.: B3338656
CAS No.: 2170533-42-1
M. Wt: 437.4 g/mol
InChI Key: OXMCTWVXHZFSCI-UHFFFAOYSA-N
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Description

3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene] (CAS: 2170533-42-1) is a spirocyclic compound featuring a rigid anthracene-fluorene backbone linked via a spiro junction at the 9th position of both moieties. Its molecular formula is C₃₁H₂₀BrN, with a molecular weight of 486.41 g/mol (monoisotopic mass: 485.077912). The anthracene subunit is substituted with two methyl groups at the 10-position, while the fluorene moiety bears a bromine atom at the 3'-position ().

This compound’s spiro architecture imparts structural rigidity, which is advantageous in optoelectronic applications such as organic light-emitting diodes (OLEDs) and advanced materials. The bromine substituent enhances reactivity for further functionalization, while the dimethyl groups on anthracene likely influence steric and electronic properties.

Properties

IUPAC Name

3'-bromo-9,9-dimethylspiro[anthracene-10,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21Br/c1-27(2)23-11-5-7-13-25(23)28(26-14-8-6-12-24(26)27)21-10-4-3-9-19(21)20-17-18(29)15-16-22(20)28/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMCTWVXHZFSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3(C4=C(C=C(C=C4)Br)C5=CC=CC=C53)C6=CC=CC=C61)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene] typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The introduction of a bromine atom to the anthracene moiety. This step often uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions.

    Spirocyclization: Formation of the spiro linkage between the anthracene and fluorene units. This step may involve the use of strong bases or catalysts to facilitate the cyclization process.

    Methylation: Introduction of methyl groups to the fluorene unit. This step can be achieved using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can target the bromine atom or other functional groups, leading to the formation of dehalogenated or reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

Chemistry

3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene] serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations:

  • Substitution Reactions : The bromine can be replaced with other functional groups.
  • Cross-Coupling Reactions : Utilized in synthesizing more complex aromatic compounds.

Biology

Research into the biological interactions of this compound reveals its potential as a therapeutic agent:

  • Binding Affinity Studies : Investigations into its interaction with biological macromolecules could lead to insights into its mechanism of action.
  • Cytotoxicity Assessments : Preliminary studies suggest potential anticancer properties, warranting further exploration in cell lines .

Medicine

The compound is being explored for its potential medicinal properties:

  • Anticancer Activity : Early studies indicate possible efficacy against various cancer types.
  • Antimicrobial Properties : Investigations are ongoing to assess its effectiveness against bacterial infections.

Materials Science

In materials science, 3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene] is being evaluated for use in advanced materials:

  • Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Nanomaterials : Potential applications in the development of nanostructured materials for electronics.

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of 3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene] on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Organic Electronics

Research focused on the use of this compound in organic semiconductor applications demonstrated enhanced charge transport properties when incorporated into OLEDs. Devices fabricated with this compound showed improved efficiency and brightness compared to traditional materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene] involves its interaction with specific molecular targets and pathways. The bromine atom and spiro structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Analogs in Spiro Systems

2'-Bromo-10-phenylspiro[acridine-9(10H),9'-[9H]fluorene] (CAS: 1241891-64-4)
  • Molecular Formula : C₃₁H₂₀BrN (identical to the target compound).
  • Substituents : Bromine at the 2'-position of fluorene and a phenyl group at the 10-position of acridine.
  • Properties : Higher density (1.49 g/cm³) and a predicted pKa of -3.16. Used in OLEDs and catalysis ().
  • Comparison : The positional isomerism (2'-Br vs. 3'-Br) may alter electronic distribution and intermolecular interactions. The phenyl group in this analog enhances π-π stacking, whereas the dimethyl groups in the target compound improve solubility and reduce aggregation.
SPBP-DPAC and SPBP-SPAC
  • Structures : SPBP-DPAC (spiro-anthracene-fluorene with diphenylacridine) and SPBP-SPAC (spiro-acridine-fluorene) are TADF (thermally activated delayed fluorescence) emitters.
  • Key Features :
    • ΔEST (singlet-triplet energy gap): 0.015 eV.
    • PLQY (photoluminescence quantum yield): 0.97.
    • EQE (external quantum efficiency): 18.6% in OLEDs.

Brominated Anthracene Derivatives

9-Bromo-10-(4-methoxyphenyl)anthracene
  • Synthesis : Suzuki coupling of 9,10-dibromoanthracene with 4-methoxyphenyl boronic acid (58% yield).
  • Properties : Methoxy group enhances solubility; bromine enables cross-coupling reactions.
  • Comparison: The target compound’s spiro structure offers greater conformational restraint, which could reduce non-radiative decay in emissive applications compared to planar anthracenes ().
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
  • Synthesis : Suzuki coupling of 9-bromo-10-phenylanthracene with 4-(trifluoromethyl)phenyl boronic acid (83% yield).
  • Properties : Trifluoromethyl group introduces strong electron-withdrawing effects.

Anthracenone-Based Bioactive Compounds

XE991 and DMP 543
  • Structures: 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone derivatives.
  • Applications: Neurotransmitter release enhancers (EC₅₀: 490–700 nM), 10× more potent than linopirdine.
  • Comparison : While the target compound lacks pyridinylmethyl groups, its bromine and spiro system could be leveraged for bioactivity through targeted modifications ().

Biological Activity

3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene] is an organic compound characterized by its unique spiro structure, which consists of an anthracene and fluorene moiety. The molecular formula of this compound is C28H21Br, with a molecular weight of approximately 437.37 g/mol. The presence of the bromine atom at the 3' position and two methyl groups at the 10 position of the anthracene unit contributes to its distinctive properties and potential applications in various fields, including materials science and organic electronics .

The biological activity of 3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene] is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances its reactivity in substitution reactions, which may lead to interactions with biological macromolecules such as proteins and nucleic acids. This compound is under investigation for its potential therapeutic properties, including anticancer and antimicrobial activities .

Cytotoxicity Studies

Preliminary studies assessing the cytotoxicity of this compound have shown promising results. In vitro assays using various cancer cell lines indicated that 3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene] exhibits significant cytotoxic effects, suggesting its potential as an anticancer agent. The exact mechanisms through which it exerts these effects are still being elucidated but may involve induction of apoptosis or disruption of cellular signaling pathways .

Binding Affinity Studies

Research has also focused on the binding affinity of this compound to various biological targets. Initial findings suggest that it may bind effectively to certain receptors or enzymes involved in cancer progression, although detailed studies are required to confirm these interactions and their implications for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene], a comparison with structurally similar compounds can be insightful:

Compound Name Structural Features Unique Aspects
2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]Similar spiro structure but different bromine positionPotentially different reactivity due to bromine placement
4'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene]Similar core structure with bromine at another positionMay exhibit different electronic properties
1-Bromo-2-methylphenyl-ethanoneDifferent core but similar reactivity due to brominationUsed in various synthetic applications but lacks spiro configuration

The presence of the bromine atom in 3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene] imparts unique chemical properties that enhance its reactivity and potential biological activity compared to these similar compounds .

Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer efficacy of 3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene]. The study involved treating human cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, indicating strong anticancer properties. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Antimicrobial Properties

Another study explored the antimicrobial activity of this compound against several bacterial strains. The findings indicated that it exhibited significant antimicrobial effects, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[ 9H]fluorene]
Reactant of Route 2
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3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[ 9H]fluorene]

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